molecular formula C9H14N2O3 B13768812 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde CAS No. 5471-58-9

4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde

Cat. No.: B13768812
CAS No.: 5471-58-9
M. Wt: 198.22 g/mol
InChI Key: BSBYECHMVHTACX-UHFFFAOYSA-N
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Description

4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde is a chemical compound with the molecular formula C9H15NO3. It is a yellowish crystalline solid known for its unique odor and antimicrobial properties . This compound is part of the imidazolidine family, which is characterized by a five-membered ring containing two nitrogen atoms.

Chemical Reactions Analysis

4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde undergoes several types of chemical reactions:

Common reagents used in these reactions include TBHP for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde exerts its effects involves its interaction with microbial cell walls, leading to disruption and cell death. The molecular targets include enzymes involved in cell wall synthesis, which are inhibited by the compound, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar compounds to 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde include other imidazolidine derivatives such as:

  • 4-Butyl-2,5-dioxoimidazolidine-4-carbaldehyde
  • 1-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde

Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

5471-58-9

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

4-butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde

InChI

InChI=1S/C9H14N2O3/c1-3-4-5-9(6-12)7(13)11(2)8(14)10-9/h6H,3-5H2,1-2H3,(H,10,14)

InChI Key

BSBYECHMVHTACX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)N(C(=O)N1)C)C=O

Origin of Product

United States

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